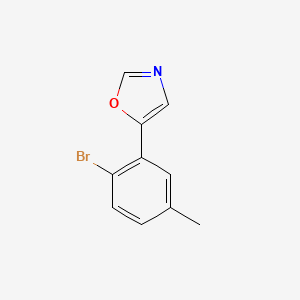
5-(2-bromo-5-methylphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromo-5-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl ring which is substituted with a bromine atom and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, oxazoles in general can undergo a variety of reactions. For instance, they can undergo direct arylation and alkenylation .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 238.08 . The density and boiling point of this compound are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
BMPO has been studied for its potential applications in the scientific research field. It has been used as a building block for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of heterocyclic compounds such as pyridines, quinolines, and thiophenes. BMPO has also been used as a precursor for the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antitumor agents.
Mecanismo De Acción
Target of Action
Similar compounds with an oxazole scaffold have been found to have a broad pharmacological spectrum . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .
Mode of Action
Oxazole derivatives are known to bind with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPO is a useful compound for laboratory experiments due to its low cost and ease of synthesis. However, BMPO is not suitable for use in high-temperature reactions due to its low boiling point. In addition, BMPO is not soluble in water and must be handled with care in order to avoid any potential hazards.
Direcciones Futuras
The potential applications of BMPO are vast and varied. Future research should focus on further exploring the biochemical and physiological effects of BMPO, as well as its potential applications in drug development. In addition, further research should be conducted to explore the potential of BMPO as a catalyst in organic synthesis reactions. Finally, further research should be conducted to explore the potential of BMPO as a material for energy storage devices.
Métodos De Síntesis
BMPO can be synthesized by a variety of methods. The most common method is the reaction of 2-bromo-5-methylphenol with potassium phthalimide in the presence of a base. This reaction is carried out at a temperature of 70-80°C for 1-2 hours. The product is then purified by recrystallization. Other methods for the synthesis of BMPO include the reaction of 2-bromo-5-methylphenol with phthalic anhydride, the reaction of 5-methyl-2-bromophenol with formaldehyde, and the reaction of 2-bromo-5-methylphenol with ethyl acetoacetate.
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-bromo-5-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKGLJIDDEEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

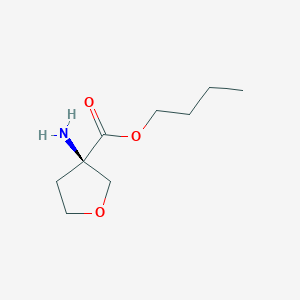
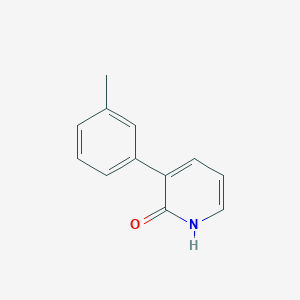
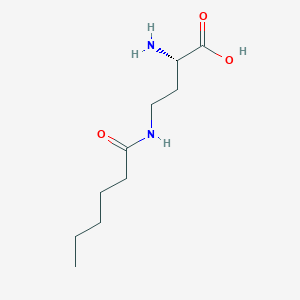

![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)

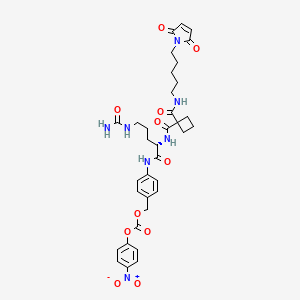
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
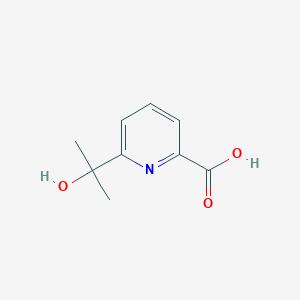



![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)